Indecainide

Description

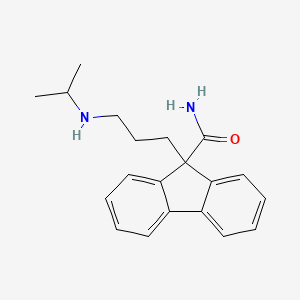

Structure

3D Structure

Properties

IUPAC Name |

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEWGESNIULAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73681-12-6 (hydrochloride) | |

| Record name | Indecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057819 | |

| Record name | Indecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.96e-04 g/L | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74517-78-5 | |

| Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94-95 °C, 94 - 95 °C | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Rise and Fall of a Class Ic Antiarrhythmic: A Technical Deep Dive into the Discovery and Development of Indecainide

For Researchers, Scientists, and Drug Development Professionals

Indecainide, a potent Class Ic antiarrhythmic agent, emerged from an era of significant advancements in the pharmacological management of cardiac arrhythmias. This in-depth technical guide chronicles the discovery, development, and clinical evaluation of this compound, offering a comprehensive overview of its journey from chemical synthesis to its eventual place in cardiovascular medicine. The narrative is supported by a detailed examination of its mechanism of action, preclinical electrophysiology, clinical trial data, and the critical safety concerns that ultimately defined its therapeutic niche.

Discovery and Synthesis

The development of this compound, identified by the code LY 135837, was part of a broader effort to identify novel antiarrhythmic compounds with improved efficacy and safety profiles. The core of the molecule is a fluorene ring, a structural motif that was explored for its potential to interact with cardiac ion channels.

Two primary synthetic routes for this compound have been described:

Route A: This pathway commences with the condensation of 9-cyanofluorene with 3-(dimethylamino)propyl chloride in the presence of sodium amide. The resulting intermediate, 9-[3-(dimethylamino)propyl]-9-cyanofluorene, undergoes partial hydrolysis with hot sulfuric acid to yield the final compound.

Route B: An alternative synthesis starts with the reaction of fluorene-9-carboxamide and acrylonitrile, facilitated by benzyltrimethylammonium hydroxide. The product, 9-carbamoyl-9-(2-cyanoethyl)fluorene, is then subjected to hydrogenation and subsequent condensation with isopropylamine over a platinum oxide catalyst to produce this compound.

While specific details of the initial screening cascade are not extensively published, it is understood that a series of fluorene-based analogues were synthesized and evaluated for their ability to modulate cardiac electrophysiology. The selection of this compound as a lead candidate was likely based on a favorable balance of potency in suppressing arrhythmias and an acceptable preclinical safety profile.

Preclinical Electrophysiology and Mechanism of Action

This compound exerts its antiarrhythmic effect by blocking fast sodium channels (Nav1.5) in the heart, a hallmark of Class I antiarrhythmic agents.[1] Its specific electrophysiological properties place it in the Class Ic subgroup, characterized by a potent and slow-onset/offset block of the sodium channel.

In Vitro Studies

Electrophysiological studies on isolated canine Purkinje fibers and papillary muscles provided the foundational understanding of this compound's mechanism. These experiments, typically conducted using standard microelectrode techniques, revealed several key characteristics:

-

Depression of Phase 0 Depolarization: this compound significantly decreases the maximum rate of rise of the cardiac action potential's phase 0 (Vmax). This effect is a direct consequence of sodium channel blockade and leads to slowed conduction velocity within the cardiac tissue.

-

Rate-Dependent Block: The degree of Vmax depression by this compound is dependent on the heart rate. The block becomes more pronounced at faster heart rates, a property known as "use-dependence." This is a desirable characteristic for an antiarrhythmic, as it suggests greater efficacy during tachyarrhythmias.

-

Slow Recovery Kinetics: A defining feature of Class Ic agents is their slow recovery from sodium channel block. Studies showed that the recovery of Vmax after a period of stimulation in the presence of this compound is a slow process. This slow unbinding from the sodium channel contributes to its sustained effect.

-

Effects on Action Potential Duration: In canine Purkinje fibers, this compound was observed to decrease the action potential duration (APD). This effect is a distinguishing feature compared to Class Ia agents, which typically prolong the APD.

Experimental Protocol: In Vitro Electrophysiology

A representative experimental setup for evaluating the electrophysiological effects of this compound on isolated cardiac tissue would involve the following steps:

-

Tissue Preparation: Canine hearts are excised, and suitable preparations of Purkinje fibers or papillary muscles are dissected and mounted in a tissue bath.

-

Superfusion: The tissue is continuously superfused with a warmed, oxygenated Tyrode's solution containing physiological concentrations of ions.

-

Stimulation: The preparation is stimulated at a basal cycle length (e.g., 1000 ms) using bipolar electrodes.

-

Microelectrode Recording: A glass microelectrode filled with 3 M KCl is inserted into a cardiac cell to record the transmembrane action potential.

-

Drug Application: After obtaining stable baseline recordings, this compound is added to the superfusate at various concentrations.

-

Data Acquisition and Analysis: Action potential parameters, including Vmax, resting membrane potential, action potential amplitude, and APD at different levels of repolarization (e.g., APD50, APD90), are recorded and analyzed. Rate-dependent effects are assessed by varying the stimulation frequency.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: this compound blocks sodium channels, slowing depolarization and conduction to suppress arrhythmias.

Clinical Development

The clinical development program for this compound focused on its efficacy and safety in patients with ventricular arrhythmias, ranging from frequent premature ventricular complexes (PVCs) to more life-threatening sustained ventricular tachycardia.

Pharmacokinetics

This compound is well-absorbed after oral administration. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | Nearly complete | [1] |

| Mean Plasma Elimination Half-life | 10.3 ± 2.3 hours | [1] |

| Mean Trough Plasma Level (optimal dosage) | 409 ± 173 ng/mL | [1] |

Clinical Efficacy

Multiple clinical trials demonstrated the efficacy of this compound in suppressing ventricular arrhythmias.

| Study Population | Intervention | Efficacy Results | Reference |

| Frequent PVCs | Oral this compound (dose-ranging) | ≥80% reduction in PVCs in 8/10 patients | [1] |

| 100% elimination of non-sustained VT in 5/7 patients | [1] | ||

| Serious Ventricular Arrhythmias (refractory) | Oral this compound (211 ± 118 mg/day) | >85% decrease in VPBs in 90% of patients | [2] |

| Abolition of spontaneous VT in 45% of patients | [2] | ||

| Ventricular Tachycardia (inducible) | IV this compound (1 mg/kg) | VT still inducible in 12/15 patients | [3] |

| Significant slowing of VT rate in inducible patients | [3] |

Safety and Tolerability

The safety profile of this compound is consistent with that of other Class Ic antiarrhythmic agents.

-

Cardiovascular Effects: The most common cardiovascular side effects are related to its mechanism of action and include prolongation of the PR and QRS intervals on the electrocardiogram.[1][2]

-

Proarrhythmia: A significant concern with all Class I antiarrhythmics is the potential to worsen or provoke new arrhythmias, a phenomenon known as proarrhythmia. This was observed with this compound, particularly in patients with underlying structural heart disease.

-

The CAST Trial: The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark study that evaluated the use of two other Class Ic agents, encainide and flecainide, in patients who had recently had a myocardial infarction. The trial was prematurely terminated due to an excess of mortality in the active treatment groups compared to placebo.[4][5][6][7][8] Although this compound was not included in CAST, the findings had a profound impact on the perception and use of all Class Ic agents, leading to a significant restriction in their use, primarily to patients without structural heart disease.

Experimental Protocol: Clinical Trial for Ventricular Arrhythmias

A typical clinical trial protocol to evaluate the efficacy and safety of this compound for ventricular arrhythmias would include the following components:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a documented history of symptomatic ventricular arrhythmias (e.g., >10 PVCs/hour on a 24-hour Holter monitor). Key exclusion criteria would include recent myocardial infarction, significant structural heart disease (e.g., severe left ventricular dysfunction), and electrolyte abnormalities.

-

Treatment Protocol:

-

Washout Period: A period to discontinue all other antiarrhythmic medications.

-

Baseline Evaluation: 24-hour Holter monitoring, electrocardiogram (ECG), and assessment of symptoms.

-

Randomization: Patients are randomly assigned to receive either this compound or a matching placebo.

-

Dose Titration: The dose of this compound is gradually increased over a period of weeks to a target dose or until arrhythmia suppression is achieved or dose-limiting side effects occur.

-

-

Efficacy and Safety Monitoring:

-

Primary Efficacy Endpoint: The percentage reduction in the frequency of PVCs from baseline to the end of the treatment period.

-

Secondary Efficacy Endpoints: Reduction in episodes of non-sustained ventricular tachycardia, improvement in symptoms.

-

Safety Assessments: Regular monitoring of ECGs for changes in PR, QRS, and QT intervals. Recording and evaluation of all adverse events, with particular attention to proarrhythmic events.

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of this compound to placebo.

Clinical Development Workflow

The following diagram illustrates the typical workflow for the clinical development of an antiarrhythmic drug like this compound.

References

- 1. This compound for treatment of ventricular ectopic depolarizations: efficacy, pharmacokinetics, hemodynamic effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarrhythmic effects of oral this compound in patients with ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic effects of this compound in a drug-resistant population with ventricular tachycardia at programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrsonline.org [hrsonline.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Mortality following ventricular arrhythmia suppression by encainide, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a proposed chemical synthesis pathway for 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide, a complex fluorene derivative. The synthesis is designed as a multi-step process, commencing with the commercially available starting material, 9H-fluorene. Each step is detailed with proposed experimental protocols, based on established chemical transformations of fluorene and related compounds.

Proposed Synthesis Pathway

The synthesis of the target molecule is proposed to proceed via a four-step sequence. This pathway prioritizes the formation of the carbon skeleton and the introduction of the sidechain before the final carboxylation and amidation steps at the sterically hindered 9-position of the fluorene core.

Figure 1: Proposed four-step synthesis pathway for 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

Experimental Protocols

Step 1: Synthesis of 9-(3-Chloropropyl)-9H-fluorene

This initial step involves the alkylation of the acidic C-9 position of 9H-fluorene with 1,3-dichloropropane. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene.

Experimental Protocol:

-

To a stirred solution of 9H-fluorene (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents).

-

Add 1,3-dichloropropane (1.5 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(3-chloropropyl)-9H-fluorene.

| Parameter | Value |

| Reactants | 9H-Fluorene, 1,3-Dichloropropane, NaOH |

| Catalyst | Tetrabutylammonium Bromide |

| Solvent | Toluene, Water |

| Temperature | 60-70°C |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Table 1: Summary of reaction conditions for the synthesis of 9-(3-chloropropyl)-9H-fluorene.

Step 2: Synthesis of 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene

The second step is a nucleophilic substitution reaction where the terminal chloride of the propyl chain is displaced by isopropylamine.

Experimental Protocol:

-

Dissolve 9-(3-chloropropyl)-9H-fluorene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add isopropylamine (3-5 equivalents) and a non-nucleophilic base, such as potassium carbonate or triethylamine (2 equivalents), to the solution.

-

Heat the mixture to reflux (or 80-100°C for DMF) and stir for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, possibly with a small amount of triethylamine to prevent protonation of the product on the silica) to afford 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene.

| Parameter | Value |

| Reactants | 9-(3-Chloropropyl)-9H-fluorene, Isopropylamine |

| Base | Potassium Carbonate or Triethylamine |

| Solvent | Acetonitrile or DMF |

| Temperature | Reflux or 80-100°C |

| Reaction Time | 24-48 hours |

| Purification | Column Chromatography |

Table 2: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene.

Step 3: Synthesis of 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid

This step involves the carboxylation of the substituted fluorene at the 9-position. The secondary amine in the side chain must be protected prior to this step to prevent side reactions. A suitable protecting group would be tert-butoxycarbonyl (Boc).

Experimental Protocol (with in-situ protection):

-

Dissolve 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (1.2 equivalents) and allow to warm to room temperature and stir for 2-4 hours to form the Boc-protected amine.

-

Cool the solution of the Boc-protected intermediate to -78°C under an inert atmosphere (e.g., Argon).

-

Add a strong base, such as n-butyllithium (n-BuLi, 1.2 equivalents), dropwise, maintaining the temperature at -78°C. Stir the resulting deep-colored solution for 1-2 hours.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with 1M HCl to a pH of 3-4, which will also remove the Boc protecting group.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude carboxylic acid may be purified by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene, CO₂ |

| Reagents | Boc₂O, Triethylamine, n-Butyllithium |

| Solvent | Anhydrous THF |

| Temperature | -78°C to room temperature |

| Reaction Time | 4-6 hours |

| Purification | Recrystallization or Column Chromatography |

Table 3: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid.

Step 4: Synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide

The final step is the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

-

Suspend the 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

-

Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane) and cool to 0°C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture for 2-4 hours at 0°C and then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

| Parameter | Value |

| Reactants | 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid, Ammonia |

| Reagents | Thionyl Chloride |

| Solvent | Dichloromethane/Toluene, THF/Dioxane |

| Temperature | 0°C to Reflux, then 0°C to room temperature |

| Reaction Time | 4-6 hours, then overnight |

| Purification | Recrystallization or Column Chromatography |

Table 4: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

Logical Relationships and Workflow

The overall workflow for the synthesis is a linear progression of reactions, where the product of each step serves as the reactant for the next. Careful purification at each stage is crucial for the success of the subsequent reactions.

Figure 2: Detailed experimental workflow for the four-step synthesis.

Disclaimer: This document provides a proposed synthesis pathway based on established chemical principles. The experimental protocols are illustrative and may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

An In-depth Technical Guide to the Pharmacological Profile and Structure-Activity Relationship of Indecainide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indecainide is a Class IC antiarrhythmic agent with potent sodium channel blocking properties. Developed for the management of ventricular arrhythmias, its clinical use has been curtailed due to proarrhythmic concerns, particularly in patients with structural heart disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, electrophysiological effects, and pharmacokinetics. A significant challenge in compiling this guide was the limited publicly available information regarding the specific structure-activity relationships (SAR) of this compound analogs. While general principles of Class I antiarrhythmic SAR are understood, detailed studies on how structural modifications of this compound impact its efficacy and safety are not extensively published. This document summarizes the available quantitative data, details key experimental protocols used in its evaluation, and presents logical relationships and experimental workflows through visual diagrams.

Pharmacological Profile

Mechanism of Action

This compound is classified as a Class IC antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is the potent blockade of fast inward sodium channels (NaV1.5) in cardiac myocytes.[2] This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, leading to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

The interaction of this compound with the sodium channel is state-dependent, showing a higher affinity for open and inactivated states of the channel.[3] This "use-dependent" or "state-dependent" block means that the drug's effect is more pronounced at faster heart rates, a characteristic feature of Class I antiarrhythmics.

Electrophysiological Effects

The sodium channel blocking activity of this compound translates into distinct changes in the electrocardiogram (ECG) and cardiac action potential parameters.

-

Electrocardiogram (ECG): Clinically, this compound administration is associated with a dose-dependent increase in the PR and QRS intervals, reflecting slowed conduction through the atria, AV node, and ventricles. It has a minimal effect on the QT interval.[4]

-

Action Potential: In vitro studies on cardiac preparations have demonstrated that this compound:

-

Decreases the maximum rate of rise (Vmax) of the action potential.

-

Prolongs the effective refractory period (ERP) to a lesser extent than it prolongs the action potential duration (APD).

-

Pharmacokinetics

| Parameter | Value | Species | Reference |

| Absorption | Nearly complete | Human | [2] |

| Metabolism | Hepatic | Human | [2] |

| Elimination Half-life | 7.1 to 14.2 hours | Human | [4] |

| Protein Binding | Data not available | ||

| Excretion | Primarily renal | Human | [2] |

Structure-Activity Relationship (SAR)

Detailed SAR studies specifically for this compound and its analogs are not extensively available in the peer-reviewed literature. However, general SAR principles for Class I antiarrhythmic drugs can be considered in the context of this compound's structure.

This compound's chemical structure consists of a central fluorene ring, a carboxamide group, and a propylamino side chain.

Based on general knowledge of Class I antiarrhythmics, the following structural features are likely important for its activity:

-

Aromatic Moiety (Fluorene Ring): The lipophilic fluorene ring system is likely crucial for partitioning into the cell membrane and interacting with the hydrophobic regions of the sodium channel.

-

Basic Amine Group: The tertiary amine in the side chain is protonated at physiological pH. This positive charge is essential for interacting with negatively charged amino acid residues within the pore of the sodium channel, a key interaction for channel blockade.

-

Linker Chain: The propyl chain connecting the fluorene ring to the amine group provides the appropriate spatial orientation for the molecule to bind effectively to its target site within the sodium channel.

It is important to note that the lack of specific SAR data for this compound analogs represents a significant knowledge gap and an area for potential future research.

Experimental Protocols

In Vivo Model of Ouabain-Induced Arrhythmia

This model is used to assess the antiarrhythmic efficacy of compounds against arrhythmias induced by digitalis toxicity.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) are anesthetized with urethane (1.25 g/kg, i.p.).

-

Surgical Preparation: The left jugular vein is cannulated for drug administration. ECG is recorded continuously using subcutaneous needle electrodes.

-

Arrhythmia Induction: Ouabain is infused intravenously at a rate of 2 µ g/100g/min .

-

Endpoint: The infusion is continued until the onset of ventricular tachycardia (VT) or ventricular fibrillation (VF).

-

Drug Administration: this compound or vehicle is administered intravenously 5 minutes before the start of the ouabain infusion to assess its protective effect. The dose and time required to revert the arrhythmia to a stable sinus rhythm are recorded.

Intracellular Microelectrode Recording in Cardiac Purkinje Fibers

This in vitro technique allows for the detailed characterization of a drug's effects on the cardiac action potential.

Protocol:

-

Tissue Preparation: Canine hearts are excised, and free-running Purkinje fibers are dissected from the ventricles.

-

Mounting: The fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

-

Stimulation: The fibers are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Intracellular Recording: Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers and record the transmembrane action potentials.

-

Data Acquisition: Action potential parameters, including Vmax, resting membrane potential, action potential duration at 50% and 90% repolarization (APD50, APD90), and effective refractory period (ERP), are recorded before and after the application of this compound at various concentrations.

References

- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Antiarrhythmic and hemodynamic evaluation of this compound and procainamide in nonsustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Indecainide: A Case Study in Antiarrhythmic Drug Development

An In-depth Technical Guide on the Historical Context of Indecainide's Clinical Trials and Discontinuation

For researchers, scientists, and drug development professionals, the story of this compound serves as a critical case study in the complexities of antiarrhythmic drug development, the importance of robust clinical trial design, and the profound impact of post-marketing surveillance. This technical guide provides a comprehensive overview of the historical context surrounding this compound's clinical trials, its initial promise, and the factors that ultimately led to its discontinuation from the market.

Introduction to this compound

This compound hydrochloride, developed by Eli Lilly under the trade name Decabid, is a Class IC antiarrhythmic agent.[1] Like other drugs in its class, its primary mechanism of action is the potent blockade of fast sodium channels (INa) in the cardiac myocytes. This action leads to a marked depression of the rate of depolarization (phase 0 of the action potential), a slowing of conduction velocity, and a prolongation of the refractory period in atrial, ventricular, and His-Purkinje tissues.[2]

Initially, this compound showed significant promise in the management of ventricular arrhythmias, demonstrating high efficacy in the suppression of ventricular premature complexes (VPCs). However, its development and clinical use coincided with a pivotal moment in cardiovascular medicine: the Cardiac Arrhythmia Suppression Trial (CAST). The unexpected and dramatic findings of CAST would ultimately cast a long shadow over the entire class of IC antiarrhythmics, including this compound.

Pre-CAST Clinical Trials: A Glimmer of Promise and a Hint of Concern

Prior to the widespread impact of the CAST results, a number of smaller clinical trials were conducted to evaluate the efficacy and safety of this compound. These studies, while not as large or definitive as CAST, provided the initial data on the drug's clinical profile.

Efficacy in Arrhythmia Suppression

Early clinical investigations consistently demonstrated this compound's potent ability to suppress ventricular ectopy. Studies reported significant reductions in the frequency of VPCs, often exceeding 80-90% suppression from baseline. This high degree of efficacy made it an attractive therapeutic option for patients with symptomatic non-life-threatening ventricular arrhythmias.

Emerging Concerns: Proarrhythmia and Patient Selection

Despite its efficacy, early studies also raised concerns about the proarrhythmic potential of this compound, a phenomenon where an antiarrhythmic drug paradoxically worsens or induces arrhythmias. This risk was particularly noted in patients with underlying structural heart disease and significant left ventricular dysfunction.

A key study comparing intravenous this compound to procainamide in patients with nonsustained ventricular tachycardia revealed a concerning proarrhythmic rate of 20% (3 out of 15 patients) in the this compound group, with no such events in the procainamide group.[3] The patients who experienced serious toxicity with this compound typically had a left ventricular ejection fraction below 25%, elevated left ventricular filling pressures, and low cardiac output.[3] This highlighted a critical aspect of patient selection and foreshadowed the dangers that would be starkly revealed in the CAST study.

The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, double-blind, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in patients who had recently experienced a myocardial infarction (MI) would reduce mortality.[4][5] The trial enrolled patients with a history of MI and frequent VPCs.

While this compound itself was not a primary drug studied in the main arms of CAST, the trial's findings for two other Class IC antiarrhythmics, encainide and flecainide, had profound and immediate implications for the entire drug class.

Experimental Protocol of the CAST Trial

The CAST protocol involved a multi-step process to identify and randomize eligible patients:

-

Screening Phase: Patients with a recent MI (within the preceding two years) and frequent ventricular ectopy (at least 6 VPCs per hour on a 24-hour Holter monitor) were screened for eligibility.

-

Open-Label Titration Phase: Eligible patients entered an open-label phase where they were treated with one of the active drugs (encainide, flecainide, or moricizine) to determine if their arrhythmia could be effectively suppressed (defined as at least an 80% reduction in VPCs).

-

Randomization Phase: Patients who responded to an active drug and tolerated it were then randomized in a double-blind fashion to receive either the active drug that had been effective for them or a placebo.

The primary endpoint of the trial was death from any cause or cardiac arrest with resuscitation.

Shocking Results and Premature Termination

The results of the CAST were both unexpected and alarming. In 1989, the encainide and flecainide arms of the trial were prematurely terminated by the trial's independent Data and Safety Monitoring Board. The reason for this drastic measure was a statistically significant increase in mortality in the patients receiving these Class IC antiarrhythmic drugs compared to those receiving placebo.

The excess mortality was primarily due to an increase in sudden cardiac death and death from cardiogenic shock following a recurrent myocardial infarction. The very arrhythmias these drugs were intended to prevent were, in this patient population, being lethally exacerbated.

The Discontinuation of this compound: The Inevitable Aftermath

Although this compound was not directly studied in the main arms of CAST, the clear evidence of harm associated with two other drugs of the same class, encainide and flecainide, created an untenable position for its continued marketing and clinical use, particularly in the post-MI setting. The shared mechanism of action—potent sodium channel blockade—and the emerging understanding of the proarrhythmic risks in patients with structural heart disease made it scientifically and ethically indefensible to assume that this compound would behave differently.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Cardiac Arrhythmia Suppression Trial (CAST), which, while not directly involving this compound, provided the critical evidence that led to the re-evaluation of the entire Class IC antiarrhythmic drug class.

Table 1: Mortality and Cardiac Arrest in the Cardiac Arrhythmia Suppression Trial (CAST) - Encainide and Flecainide Arms

| Outcome | Active Drug (Encainide or Flecainide) (n=730) | Placebo (n=725) | Relative Risk (95% CI) | p-value |

| Death from Arrhythmia or Cardiac Arrest | 33 (4.5%) | 9 (1.2%) | 3.6 (1.7 - 8.5) | <0.001 |

| Total Mortality | 56 (7.7%) | 22 (3.0%) | 2.5 (1.6 - 4.5) | <0.001 |

Data adapted from the preliminary report of the Cardiac Arrhythmia Suppression Trial.

Visualizing the Path to Discontinuation

The following diagrams illustrate the key concepts and logical flow of events described in this guide.

Conclusion

The story of this compound is inextricably linked to the paradigm-shifting results of the Cardiac Arrhythmia Suppression Trial. While the drug demonstrated potent efficacy in suppressing ventricular arrhythmias, the profound safety concerns raised by CAST for the entire Class IC of antiarrhythmics in the post-myocardial infarction population made its continued clinical use untenable. The discontinuation of this compound serves as a powerful reminder of the critical importance of large-scale, well-designed clinical trials to fully understand the risk-benefit profile of a drug, particularly in high-risk patient populations. For those involved in drug development, the history of this compound underscores the necessity of considering not just surrogate endpoints like arrhythmia suppression, but also hard clinical outcomes such as mortality.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. An interim perspective on the removal of encainide and flecainide from the cardiac arrhythmia suppression trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List of withdrawn drugs - Wikipedia [en.wikipedia.org]

- 5. Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Indecainide: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indecainide is a Class Ic antiarrhythmic agent, previously marketed under the trade name Decabid, used for the treatment of life-threatening ventricular arrhythmias.[1][2] Although its clinical use has been discontinued, its distinct sodium channel blocking properties make it a continued subject of interest in cardiovascular research.[2][3] This document provides an in-depth overview of the core physicochemical properties of this compound, offering a critical resource for its laboratory use.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is fundamental for its application in research and development. The following tables summarize the key properties of this compound and its hydrochloride salt.

This compound (Free Base)

| Property | Value | Source |

| IUPAC Name | 9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | [1] |

| CAS Number | 74517-78-5 | [1][4] |

| Chemical Formula | C₂₀H₂₄N₂O | [1][2] |

| Molecular Weight | 308.42 g/mol | [1][2][3] |

| Melting Point | 94-95 °C | [1][4][5] |

| Water Solubility | 1.88 mg/L; 0.000896 mg/mL | [1][5] |

| logP | 3.11, 3.24 | [1][5] |

| pKa (Strongest Basic) | 10.4 | [5] |

| pKa (Strongest Acidic) | 16.51 | [5] |

This compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride | [6] |

| CAS Number | 73681-12-6 | [4][6][7] |

| Chemical Formula | C₂₀H₂₅ClN₂O | [6][8] |

| Molecular Weight | 344.88 g/mol | [4][9] |

| Melting Point | 203-204 °C or 216.5-217 °C | [4] |

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by blocking sodium channels in the neuronal cell membrane and Purkinje fibers.[1][5] This action limits the propagation of seizure activity and reduces the automaticity of cardiac muscle, thereby stabilizing the cardiac rhythm.[1][5]

Caption: Simplified signaling pathway of this compound's sodium channel blockade.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1mM solution of this compound.

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[10]

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the 1mM this compound solution and acidify it to a pH of approximately 1.8-2.0 with 0.1 M HCl.[10]

-

Immerse the calibrated pH electrode into the solution, which is placed on a magnetic stirrer.

-

Titrate the solution by adding small, incremental volumes of 0.1 M NaOH.

-

Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[10]

-

Continue the titration until the pH reaches approximately 12-12.5.[10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the sigmoid curve corresponds to the equivalence point, where the pH is equal to the pKa of the compound.[11]

-

Perform at least three titrations to ensure the reliability of the results and calculate the average pKa value.[10]

-

References

- 1. This compound | C20H24N2O | CID 52195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [drugfuture.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Hydrochloride | C20H25ClN2O | CID 52194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. KEGG DRUG: this compound hydrochloride [genome.jp]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Indecainide's Effect on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the electrophysiological effects of indecainide, a Class IC antiarrhythmic agent, with a specific focus on its impact on the cardiac action potential duration. It synthesizes data from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction and Mechanism of Action

This compound is a potent antiarrhythmic drug classified under the Vaughan Williams Class IC system.[1][2] Its primary mechanism of action is the potent blockade of fast inward sodium channels (Nav1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2][3] This "membrane-stabilizing" effect is characterized by slow association and dissociation kinetics from the sodium channel, leading to a pronounced, use-dependent depression of cardiac conduction with minimal effect on the duration of the action potential itself.[2][4]

The principal effect of this compound is a marked slowing of the maximal rate of rise of the action potential upstroke (Vmax), which translates to slowed conduction velocity through cardiac tissue.[4] This is clinically observed as a prolongation of the PR interval and a widening of the QRS complex on an electrocardiogram (ECG).[5][6] Unlike Class IA or Class III antiarrhythmics, Class IC agents like this compound have little to no direct effect on potassium channels, resulting in a negligible impact on the total action potential duration (APD) and, consequently, the QT interval.[2][6]

Figure 1: this compound's primary target within the cardiac action potential cascade.

Quantitative Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as documented in preclinical and clinical studies.

Table 1: Preclinical (In Vitro) Effects of this compound in Canine Cardiac Tissue

| Parameter | Tissue Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| Vmax | Purkinje Fibers | 1-3 µM | Decreased | [4] |

| Papillary Muscle | 1-3 µM | Decreased | [4] | |

| Action Potential Duration (APD) | Purkinje Fibers | 1-3 µM | Decreased | [4] |

| Papillary Muscle | 1-3 µM | Unchanged | [4] | |

| Conduction Velocity | Purkinje Fibers | 1-3 µM | Decreased | [4] |

| Effective Refractory Period (ERP) | Purkinje Fibers | 1-3 µM | Decreased | [4] |

| Recovery from Block (τ) | Purkinje Fibers | 3 µM | 52 seconds (half-completion) | [4] |

| | Papillary Muscle | 3 µM | 49 seconds (half-completion) |[4] |

Table 2: Clinical (In Vivo) Electrophysiological Effects of Intravenous this compound in Humans

| Parameter | Baseline (mean ± SD) | Post-Indecainide (mean ± SD) | P-value | Reference |

|---|---|---|---|---|

| AH Interval (ms) | 106 ± 13 | 130 ± 24 | < 0.002 | [5] |

| HV Interval (ms) | 57 ± 7 | 73 ± 19 | < 0.001 | [5] |

| QRS Duration (ms) | 102 ± 9 | 120 ± 13 | < 0.001 | [5] |

| JT Duration (ms) | Not specified | No change | Not specified | [5] |

| Atrial ERP (ms) | Not specified | No effect | Not specified | [5] |

| Ventricular ERP (ms) | Not specified | No effect | Not specified |[5] |

Figure 2: Logical relationship of this compound's molecular action to its electrophysiological effects.

Experimental Protocols

The data presented above were derived from rigorous experimental designs, the core methodologies of which are detailed below.

This protocol is based on studies of isolated canine cardiac tissues.[4]

-

Tissue Preparation:

-

Hearts were excised from mongrel dogs.

-

Free-running Purkinje fibers and right ventricular papillary muscles were dissected from the hearts.

-

Tissues were mounted in a 10-ml tissue bath.

-

-

Superfusion and Stimulation:

-

Preparations were superfused with Tyrode's solution, maintained at 37°C, and equilibrated with a gas mixture of 95% O₂ and 5% CO₂.

-

The standard composition of the Tyrode's solution includes (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose.

-

Tissues were stimulated at a basal frequency of 1 Hz using square-wave pulses delivered via bipolar electrodes.

-

-

Electrophysiological Recording:

-

Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl, connected to a high-impedance amplifier.

-

The maximal rate of rise of the action potential upstroke (Vmax) was obtained by electronic differentiation of the action potential signal.

-

Parameters measured included: Action Potential Duration (APD) at 50% and 90% repolarization, Vmax, and Effective Refractory Period (ERP).

-

-

Drug Administration:

-

This compound hydrochloride was added to the superfusate at desired concentrations (e.g., 10⁻⁶ M and 3 x 10⁻⁶ M).

-

Effects were measured after a steady-state was achieved at each concentration.

-

Figure 3: Experimental workflow for in vitro electrophysiological studies.

This protocol is representative of clinical electrophysiology (EP) studies in patients.[5]

-

Patient Selection:

-

Patients with conditions such as inducible sustained ventricular tachycardia were recruited.

-

Informed consent was obtained prior to the study.

-

-

Catheter Placement:

-

Multipolar electrode catheters were inserted percutaneously via femoral veins.

-

Catheters were positioned under fluoroscopic guidance at various intracardiac sites, including the high right atrium, His bundle region, and right ventricular apex, for recording and stimulation.

-

-

Baseline Measurements:

-

Baseline electrophysiological parameters were recorded, including sinus node function and various conduction intervals (AH, HV) and refractory periods.

-

-

Drug Administration:

-

This compound was administered intravenously at a controlled rate (e.g., 12.5 to 15 µg/kg/min).

-

-

Post-Drug Measurements:

-

Electrophysiological parameters were reassessed after drug administration to determine its effects.

-

Standard ECGs were recorded to measure changes in QRS and JT duration.

-

Discussion and Conclusion

This compound is a classic Class IC antiarrhythmic agent whose effects are dominated by its potent blockade of cardiac sodium channels. This action directly leads to a reduction in Vmax and a slowing of conduction throughout the heart, an effect quantified by the prolongation of AH, HV, and QRS intervals.[5]

Crucially for this guide, this compound has a minimal effect on cardiac repolarization and action potential duration. In vitro studies show that APD in ventricular muscle is unchanged, though it may be slightly decreased in Purkinje fibers.[4] This is consistent with clinical findings where the JT interval, a surrogate for ventricular repolarization, remains unchanged.[5] The lack of significant effect on APD distinguishes this compound from Class IA agents, which prolong APD, and Class IB agents, which can shorten it.[2] This electrophysiological profile—strong conduction slowing with a neutral effect on repolarization—is the hallmark of the Class IC category and is central to both the therapeutic and proarrhythmic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. youtube.com [youtube.com]

- 4. Electrophysiological studies of this compound hydrochloride, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clinical electrophysiology of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of Indecainide on Cardiac Ion Channels Using Automated Patch Clamp Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indecainide is a Class Ic antiarrhythmic agent known for its potent blocking effect on cardiac voltage-gated sodium channels (NaV1.5).[1][2] Its primary mechanism involves reducing the maximum rate of depolarization of the action potential, thereby slowing conduction in cardiac tissue.[3] The inhibitory effect of this compound is strongly dependent on the channel's state, exhibiting a characteristic "use-dependent" or "phasic" block. This means its blocking potency increases with higher heart rates (i.e., higher frequency of channel activation).[3][4]

Automated patch clamp (APC) systems have become indispensable tools in drug discovery and safety pharmacology for their ability to provide high-quality, high-throughput data on ion channel function.[5][6] This application note provides a detailed protocol for characterizing the state-dependent block of the human NaV1.5 channel by this compound using a generic high-throughput APC platform.

Mechanism of Action: State-Dependent Block of NaV1.5

Voltage-gated sodium channels cycle through three main conformational states: resting (closed), open (activated), and inactivated. This compound, like other Class Ic agents, exhibits low affinity for the resting state of the channel but binds with high affinity to the open and inactivated states.[4][7] This state-dependent binding is the basis for its use-dependent block. During rapid depolarization, channels cycle frequently between the open and inactivated states, providing more opportunities for the drug to bind and leading to a cumulative increase in block.

Caption: Mechanism of this compound's state-dependent block of the NaV1.5 channel.

Experimental Protocols

This section details the methodology for assessing this compound's effect on NaV1.5 channels expressed in a heterologous system using an APC platform.

1. Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel (encoded by the SCN5A gene).

-

Culture Conditions: Culture cells according to standard protocols (e.g., 37°C, 5% CO2).

-

Cell Harvesting: Prior to the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend the cells in the specified external solution at a concentration of approximately 200,000 cells/mL.[8]

2. Solutions and Reagents

Prepare the following solutions using high-purity water and reagents.

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 4 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| D-Glucose | 5 | |

| HEPES | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal Solution | CsF | 120 |

| CsCl | 20 | |

| EGTA | 10 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH | ||

| Compound Stock | This compound Hydrochloride | 10 |

| Dissolved in DMSO |

3. Automated Patch Clamp Workflow

The general workflow for an APC experiment is a multi-step, automated process.

Caption: Standard workflow for an automated patch clamp (APC) screening experiment.

4. APC System Configuration and Voltage Protocol

-

APC Platform: Any high-throughput planar patch clamp system (e.g., Sophion QPatch, Nanion SyncroPatch).

-

Quality Control (QC): Set minimum acceptance criteria before compound addition:

-

Seal Resistance (Rseal): > 500 MΩ

-

Series Resistance (Rs): < 20 MΩ

-

-

Voltage Protocol for Use-Dependence: To assess the use-dependent block, a pulse train protocol is essential.

-

Holding Potential (Vhold): -120 mV to ensure most channels are in the resting state.

-

Depolarizing Pulse Train: Apply a series of 20 depolarizing pulses to 0 mV for 20 ms duration.

-

Pulse Frequency: Apply the pulse train at a frequency of 5 Hz to mimic a high heart rate and induce use-dependent block.

-

Recovery Interval: Allow a 20-second interval between each pulse train for the channels to recover from inactivation and drug block.

-

5. Experimental Procedure

-

Setup: Load the prepared cell suspension, internal/external solutions, and the compound plate (containing serial dilutions of this compound and vehicle controls) into the APC instrument.

-

Execution: Initiate the automated experimental run. The system will perform cell capture, giga-seal formation, and establish a whole-cell configuration.

-

QC Filtering: The system software automatically excludes any cells that do not meet the predefined QC criteria.

-

Baseline: Record the baseline NaV1.5 current by running the voltage protocol in the presence of the vehicle (e.g., 0.1% DMSO in external solution).

-

Compound Application: Apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) cumulatively. Allow a 3-5 minute incubation period for each concentration to reach a steady-state effect.[9]

-

Data Recording: Execute the voltage protocol at each concentration and record the resulting currents.

6. Data Analysis

-

Current Measurement: Measure the peak inward current amplitude for each pulse in the train.

-

Tonic Block Calculation: Calculate the inhibition of the first pulse (P1) in the train relative to the baseline current. This represents the block from the resting state (tonic block).

-

% Inhibition (P1) = (1 - (IP1,drug / IP1,baseline)) * 100

-

-

Use-Dependent Block Calculation: Calculate the inhibition of the last pulse (e.g., P20) in the train. The difference between the block at P20 and P1 quantifies the use-dependence.

-

% Inhibition (P20) = (1 - (IP20,drug / IP20,baseline)) * 100

-

-

IC50 Determination: Plot the % inhibition for both P1 (tonic) and P20 (use-dependent) against the logarithm of the this compound concentration. Fit the data to a four-parameter Hill equation to determine the IC50 values.

Caption: Logical relationship between drug concentration, frequency, and channel block.

Data Presentation

The following tables summarize the typical experimental parameters and expected results for this compound screening on an APC system. The IC50 values are representative and may vary based on specific experimental conditions.

Table 1: Summary of Experimental Conditions

| Parameter | Description |

| APC System | High-throughput planar patch clamp system |

| Cell Line | CHO cells stably expressing human NaV1.5 |

| Temperature | Room Temperature (~22°C) or Physiological (~37°C)[9] |

| External Solution | 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 |

| Internal Solution | 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2 |

| Voltage Protocol | Vhold: -120 mV; Pulse: 20x pulses to 0 mV (20 ms) at 5 Hz |

Table 2: Representative Potency Data for this compound on NaV1.5

| Block Type | Measurement Pulse | Description | Representative IC50 (µM) |

| Tonic Block | First Pulse (P1) | Represents inhibition of channels from the resting/closed state. | ~30 - 50 |

| Use-Dependent Block | Last Pulse (P20) | Represents the maximal steady-state inhibition achieved at 5 Hz stimulation. | ~3 - 7 |

Note: The IC50 values for Class Ic drugs like this compound and Flecainide show a significant potency shift, often 5- to 10-fold, between tonic and use-dependent conditions, highlighting the importance of using appropriate voltage protocols.[10][11]

This application note provides a comprehensive framework for utilizing automated patch clamp technology to characterize the inhibitory effects of this compound on NaV1.5 channels. The described protocols enable the robust and efficient determination of state-dependent inhibition, generating crucial data for cardiac safety assessment and mechanistic studies of ion channel modulators. The high-throughput nature of APC systems makes this approach ideal for screening compound libraries to identify novel NaV1.5 blockers with specific state-dependent properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]

- 5. physoc.org [physoc.org]

- 6. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]

- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxcyte.com [maxcyte.com]

- 9. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Indecainide Dosage in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indecainide is a Class IC antiarrhythmic agent that exerts its effects by blocking cardiac sodium channels.[1][2] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. These electrophysiological properties make it a subject of interest for in vivo studies of cardiac arrhythmias. This document provides detailed application notes and protocols for the calculation and administration of this compound in murine models for preclinical research.

Due to the limited availability of specific this compound dosage protocols for murine arrhythmia models in published literature, the following recommendations are based on available pharmacokinetic data, toxicity studies, and effective doses of analogous Class IC antiarrhythmic drugs, such as flecainide, in mice. It is imperative that researchers perform dose-finding studies to determine the optimal effective and safe dose for their specific mouse strain and arrhythmia model.

Data Presentation

Table 1: Pharmacokinetic and Toxicity Data for this compound in Murine Models

| Parameter | Value | Species | Route of Administration | Citation |

| LD50 | 100 mg/kg | Mouse | Oral | [1] |

| Chronic Daily Dose (No Carcinogenicity) | 27.0, 53.0, or 113.0 mg/kg/day | Mouse | Dietary |

Table 2: Comparative Effective Doses of Class IC Antiarrhythmic Drugs in Murine and Other Animal Models

| Drug | Dose | Species | Route of Administration | Arrhythmia Model | Citation |

| This compound | 0.4 - 0.7 mg/kg | "Intact Animals" | Intravenous | Ouabain-induced arrhythmia | [3] |

| Flecainide | 20 mg/kg | Mouse | Intraperitoneal | Catecholaminergic Polymorphic Ventricular Tachycardia | [4] |

| Flecainide | 1-3 mg/kg/day (initial) | Human (pediatric) | Oral | Various | [5] |

| Propafenone | 1.5 - 2 mg/kg | Human | Intravenous | Atrial Fibrillation | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride powder

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

pH meter and solutions for adjustment (e.g., sterile HCl or NaOH, if necessary)

-

Syringes and needles of appropriate gauge for the intended route of administration

Procedure:

-

Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the weight of the mice to be treated.

-

Weigh the this compound powder accurately using a calibrated analytical balance.

-

Dissolve the powder in a suitable volume of sterile saline. The final concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg for intraperitoneal injection and oral gavage in mice).

-

Vortex the solution until the this compound is completely dissolved.

-

Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute HCl or NaOH.

-

Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial if administering via a parenteral route.

-

Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is generally suitable. For longer-term storage, consult the manufacturer's stability data.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Mouse restraint device (optional)

-

70% ethanol for disinfection

Procedure:

-

Accurately weigh the mouse to determine the correct volume of this compound solution to administer.

-

Restrain the mouse securely. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

-

Position the mouse with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left abdominal quadrant. This avoids injection into the cecum, bladder, or other vital organs.

-

Disinfect the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle with the bevel facing up.

-

Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions, such as signs of pain, distress, or changes in activity.

Protocol 3: Administration of this compound via Oral Gavage

Materials:

-

Prepared this compound solution

-

Sterile syringes

-

Flexible or rigid oral gavage needles (e.g., 20-22 gauge for adult mice)

-

Mouse restraint device (optional)

Procedure:

-

Accurately weigh the mouse.

-

Select the appropriate size gavage needle. The length should be pre-measured from the tip of the mouse's nose to the last rib to avoid stomach perforation.

-

Restrain the mouse in an upright position, ensuring the head and body are in a straight line.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is in the esophagus, advance it to the pre-measured depth.

-

Administer the this compound solution slowly.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualization

Caption: Mechanism of action of this compound in a cardiomyocyte.

Caption: Experimental workflow for in vivo this compound studies in mice.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Electrophysiological studies of this compound hydrochloride, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia Is Mutation-Independent but Reduced by Calcium Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

Application Notes and Protocols: Indecainide as a Pharmacological Tool for Studying Sodium Channel Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indecainide is a Class IC antiarrhythmic agent characterized by its potent blockade of voltage-gated sodium channels.[1] Its primary mechanism of action involves a state-dependent and use-dependent interaction with the sodium channel, making it a valuable pharmacological tool for investigating the kinetics of these channels.[2] As a Class IC agent, this compound exhibits slow association and dissociation kinetics, leading to a cumulative block of sodium channels, particularly at higher heart rates. This property allows for the detailed study of channel gating, state-specific drug binding, and the dynamics of channel recovery from inactivation.

These application notes provide a comprehensive overview of the use of this compound in studying sodium channel kinetics, including its mechanism of action, quantitative data (with the related compound flecainide as a proxy where this compound-specific data is unavailable), and detailed experimental protocols for its characterization using patch-clamp electrophysiology.

Mechanism of Action: State- and Use-Dependent Sodium Channel Blockade

This compound, like other Class IC antiarrhythmics, preferentially binds to sodium channels in their open and inactivated states rather than the resting (closed) state. This state-dependent binding is the basis for its use-dependent (or frequency-dependent) block. During rapid depolarization, as seen in tachyarrhythmias, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect. This cumulative block leads to a pronounced reduction in the sodium current (INa) and a slowing of cardiac conduction. The recovery from this block is notably slow.[2]

The slow kinetics of this compound are a hallmark of Class IC agents. The drug binds strongly to the channel and dissociates slowly, often over the course of multiple cardiac cycles. This results in a significant accumulation of blocked channels at higher stimulation frequencies.

Quantitative Data on Sodium Channel Blockade